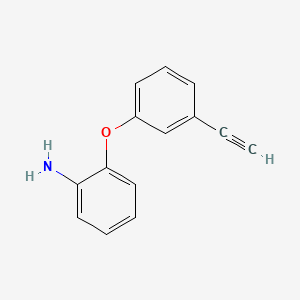
2-(3-Ethynylphenoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Ethynylphenoxy)aniline is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a phenol ring, further connected to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethynylphenoxy)aniline typically involves the following steps:
Bromination: The starting material, 3-ethynylphenol, undergoes bromination to introduce a bromo group at the ortho position.
Nucleophilic Substitution: The bromo group is then substituted with an aniline group through nucleophilic substitution reactions.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions: 2-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the aniline group to its corresponding nitro compound.
Reduction: Reduction reactions can reduce nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Reagents like bromine (Br₂) and sodium nitrite (NaNO₂) are often used.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various halogenated or nitro-substituted derivatives.
科学研究应用
2-(3-Ethynylphenoxy)aniline has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential therapeutic applications in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 2-(3-Ethynylphenoxy)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the specific application and the molecular environment.
相似化合物的比较
2-(3-Ethynylphenoxy)aniline is unique due to its specific structural features. Similar compounds include:
2-(3-Ethynylphenoxy)acetic acid: This compound differs by having an acetic acid group instead of an aniline group.
3-Ethynylphenol: This compound lacks the aniline group, making it less reactive in certain biological applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C14H11NO |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
2-(3-ethynylphenoxy)aniline |
InChI |
InChI=1S/C14H11NO/c1-2-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15/h1,3-10H,15H2 |
InChI 键 |
XAAKTSPCSCJSOO-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC=C1)OC2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


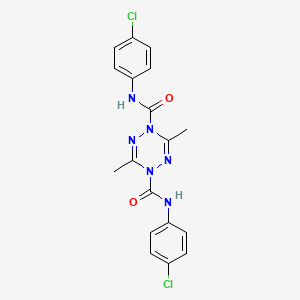
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)

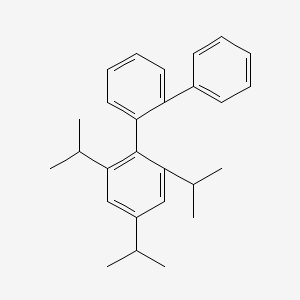
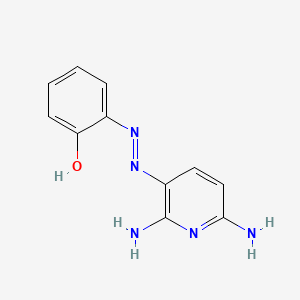
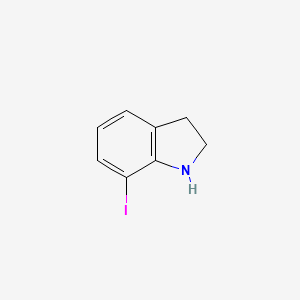
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
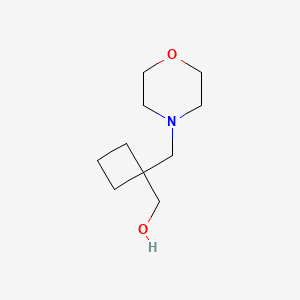
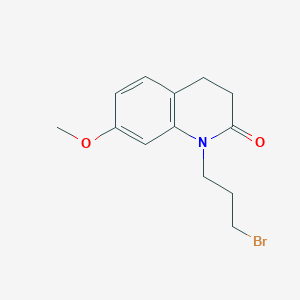
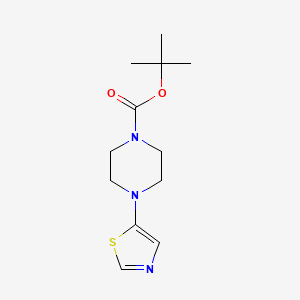
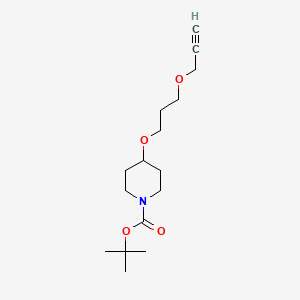
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
![6-Bromo-4,7-dichloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B15365029.png)

